
2,2-Dimethyl-4-oxopentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-oxopentanal is an organic compound with the molecular formula C7H12O2. It is a ketone and aldehyde, characterized by the presence of a carbonyl group (C=O) and an aldehyde group (CHO) in its structure. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4-oxopentanal can be synthesized through the oxidation of 2,2-dimethyl-4-pentenal. The process involves bubbling oxygen through a solution containing copper(I) chloride, palladium(II) chloride, dimethylformamide, and water. The reaction is carried out at room temperature for 60 hours, followed by acidification and extraction with ethyl ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar oxidation processes, but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Condensation: Base catalysts like sodium hydroxide (NaOH) are often employed in aldol condensation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Condensation: β-hydroxy ketones or α,β-unsaturated ketones.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-oxopentanal is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development and synthesis.
Industry: It is employed in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-oxopentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The compound can form various intermediates, such as hemiacetals and acetals, through nucleophilic addition reactions. These intermediates play a crucial role in its chemical behavior and applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4-oxopentanenitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2,2-Dimethyl-4-pentenal: Precursor in the synthesis of 2,2-Dimethyl-4-oxopentanal.
Uniqueness
This compound is unique due to its dual functional groups (ketone and aldehyde), which provide versatile reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations distinguishes it from other similar compounds .
Propiedades
Número CAS |
61031-76-3 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-oxopentanal |
InChI |
InChI=1S/C7H12O2/c1-6(9)4-7(2,3)5-8/h5H,4H2,1-3H3 |
Clave InChI |
PYEFVTIOUDAUAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



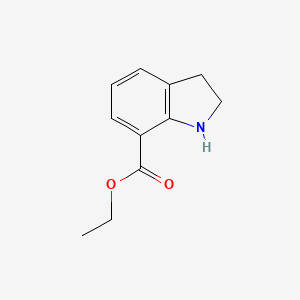

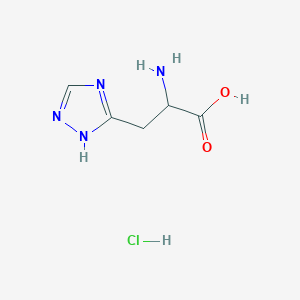
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
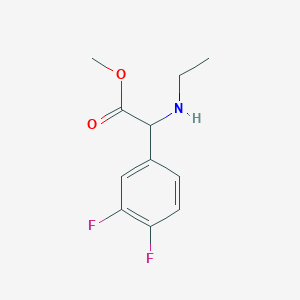
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)

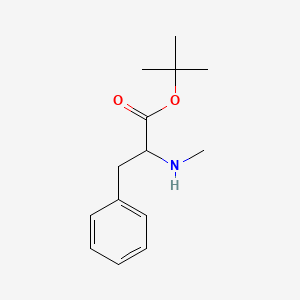
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
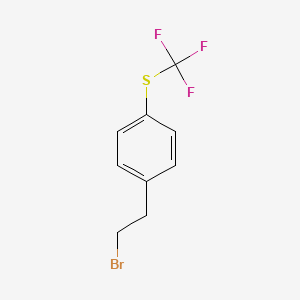
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)

